3-(2,3-Dichlorophenyl)pentanedioic acid
Description
Overview of Pentanedioic Acid Derivatives in Chemical Research
Pentanedioic acid, a simple five-carbon dicarboxylic acid, serves as a versatile backbone for a wide array of derivatives. adichemistry.com These derivatives are of significant interest in various fields of chemical research. In polymer chemistry, for instance, pentanedioic acid and its derivatives are utilized as precursors for the synthesis of polyesters and polyamides. researchgate.netsrce.hr The incorporation of the five-carbon chain can influence the physical properties of the resulting polymers, such as their elasticity. researchgate.net
Furthermore, pentanedioic acid derivatives are valuable intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and biologically active compounds. scispace.comnih.gov The two carboxylic acid groups provide reactive sites for a variety of chemical transformations, allowing for the construction of intricate molecular architectures. Researchers have explored these derivatives for their potential in developing new drugs and materials with novel functionalities. ontosight.ai
Significance of Aryl Substitution in Organic Synthesis and Functional Material Research
The introduction of an aryl group—a functional group derived from an aromatic ring—onto an organic molecule can dramatically alter its physical and chemical properties. docbrown.info This process, known as arylation, is a cornerstone of modern organic synthesis. researchgate.net Aryl substitution can influence a molecule's electronic properties, steric hindrance, and intermolecular interactions. docbrown.info These changes, in turn, affect the molecule's reactivity, solubility, and biological activity. fiveable.me
In the realm of functional materials, aryl-substituted compounds are of paramount importance. The rigid and planar nature of aromatic rings can be exploited to create materials with specific optical, electronic, or thermal properties. For example, aryl-substituted molecules are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and advanced polymers. ontosight.ai The ability to tune the properties of a material by modifying the aryl substituent makes this a powerful strategy in materials science.
Positional Isomerism in Dichlorophenyl-substituted Pentanedioic Acids: Focus on 3-(2,3-Dichlorophenyl)pentanedioic Acid
Positional isomerism is a form of structural isomerism where compounds have the same molecular formula but differ in the position of a substituent group on a parent molecule. algoreducation.comsolubilityofthings.com In the case of dichlorophenyl-substituted pentanedioic acids, the positions of the two chlorine atoms on the phenyl ring give rise to several possible isomers, each with potentially distinct properties.
Table 1: Positional Isomers of Dichlorophenyl-substituted Pentanedioic Acid
| Isomer Name | Chlorine Positions on Phenyl Ring |
| This compound | 2 and 3 |
| 3-(2,4-Dichlorophenyl)pentanedioic acid | 2 and 4 |
| 3-(2,5-Dichlorophenyl)pentanedioic acid | 2 and 5 |
| 3-(2,6-Dichlorophenyl)pentanedioic acid | 2 and 6 |
| 3-(3,4-Dichlorophenyl)pentanedioic acid | 3 and 4 |
| 3-(3,5-Dichlorophenyl)pentanedioic acid | 3 and 5 |
Foundational Concepts and Theoretical Frameworks in Glutaric Acid Chemistry
The chemistry of glutaric acid and its derivatives is governed by the principles of dicarboxylic acids. The presence of two carboxylic acid groups allows for the formation of intramolecular and intermolecular hydrogen bonds, which significantly influences their physical properties. The acidity of the carboxylic protons is a key factor in their reactivity, and this can be modulated by the presence of other functional groups in the molecule.
Theoretical frameworks, such as quantum chemical calculations, can be employed to understand the interactions and reactivity of dicarboxylic acids. nih.gov These computational methods can provide insights into the structure, stability, and electronic properties of molecules like this compound.
A common synthetic route to 3-aryl substituted glutaric acids involves a Knoevenagel condensation followed by a Michael addition. scispace.com The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The subsequent Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. srce.hrnih.gov This sequence provides a versatile method for the synthesis of a variety of 3-substituted glutaric acids. scispace.com
Structure
3D Structure
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c12-8-3-1-2-7(11(8)13)6(4-9(14)15)5-10(16)17/h1-3,6H,4-5H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDGBTQMEOGYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Functionalization and Derivatization Strategies for 3 2,3 Dichlorophenyl Pentanedioic Acid
The chemical architecture of 3-(2,3-dichlorophenyl)pentanedioic acid, a substituted glutaric acid, offers a versatile platform for a wide array of functionalization and derivatization reactions. The molecule possesses two carboxylic acid groups and an aromatic dichlorophenyl moiety, each providing distinct handles for chemical modification. These transformations are pivotal for developing novel compounds for targeted research applications, including the synthesis of polymers, pharmaceuticals, and fine chemicals. scispace.comwikipedia.orgmarketsandmarkets.com
Advanced Characterization Techniques for Structural Elucidation of 3 2,3 Dichlorophenyl Pentanedioic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural assignment by identifying the number and types of proton and carbon environments within the molecule.
For 3-(2,3-Dichlorophenyl)pentanedioic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the pentanedioic acid backbone. The protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The aliphatic protons would include a methine proton (H-3) and two pairs of diastereotopic methylene (B1212753) protons (H-2 and H-4), each giving rise to complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum would complement this information, showing signals for the two carboxylic acid carbons (δ > 170 ppm), the aromatic carbons (δ 120-140 ppm), the methine carbon (C-3), and the two methylene carbons (C-2 and C-4). The number of distinct signals would confirm the asymmetry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| C1/C5 (COOH) | ~12.0 (broad s, 2H) | ~175 | Carboxylic acid protons and carbons |
| C2/C4 (CH₂) | ~2.7-2.9 (m, 4H) | ~35-40 | Methylene protons and carbons adjacent to carboxyl groups |
| C3 (CH) | ~3.5-3.7 (m, 1H) | ~40-45 | Methine proton and carbon attached to the phenyl ring |
| Aromatic C-H | ~7.2-7.5 (m, 3H) | ~127-132 | Protons and carbons of the aromatic ring |
| Aromatic C-Cl | - | ~133-135 | Aromatic carbons directly bonded to chlorine |
| Aromatic C-C3 | - | ~140-142 | Aromatic carbon bonded to the pentanedioic acid chain |
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the methine proton (H-3) and the adjacent methylene protons (H-2 and H-4), confirming the structure of the pentanedioic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would be used to definitively assign the ¹³C signals for each protonated carbon (C-2, C-3, C-4, and the aromatic C-H carbons).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying connections through quaternary carbons or heteroatoms. Key HMBC correlations would include those from the methylene protons (H-2, H-4) to the carboxylic acid carbons (C-1, C-5) and from the methine proton (H-3) to the aromatic carbons, thus linking the aliphatic chain to the dichlorophenyl ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.govnih.gov For this compound (C₁₁H₁₀Cl₂O₄), HRMS would confirm the molecular weight with a high degree of precision, allowing for the unambiguous determination of its elemental composition. chemaxon.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Elemental Composition and Exact Mass of this compound
| Element | Count | Atomic Mass | Total Mass |
|---|---|---|---|
| Carbon (C) | 11 | 12.00000 | 132.00000 |
| Hydrogen (H) | 10 | 1.00783 | 10.07830 |
| Chlorine (Cl) | 2 | 34.96885 | 69.93770 |
| Oxygen (O) | 4 | 15.99491 | 63.97964 |
| Calculated Monoisotopic Mass [M] | 276.00004 | ||
| Calculated Mass for [M+H]⁺ | 277.00787 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. wikipedia.orgnationalmaglab.org This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. cdnsciencepub.comresearchgate.net For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and decarboxylation (loss of CO₂). cdnsciencepub.comresearchgate.net Collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻ of this compound would be expected to yield characteristic fragment ions, helping to confirm the presence of the two carboxylic acid groups and the structure of the aliphatic chain.
Table 3: Predicted MS/MS Fragmentation of this compound [M-H]⁻
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
|---|---|---|---|
| 275.0 | [M-H-H₂O]⁻ | H₂O (18 Da) | 257.0 |
| 275.0 | [M-H-CO₂]⁻ | CO₂ (44 Da) | 231.0 |
| 231.0 | [M-H-CO₂-C₂H₂O]⁻ | C₂H₂O (42 Da) | 189.0 |
| 231.0 | [M-H-2CO₂]⁻ | CO₂ (44 Da) | 187.0 |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is an effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid groups and the substituted aromatic ring. The presence of a very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, would also be observable. researchgate.netnih.gov
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (very broad) |
| Carbonyl (C=O) | Stretching | 1680-1720 (strong) |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Aliphatic (C-H) | Stretching | 2850-2960 |
| Aromatic (C=C) | Stretching | 1450-1600 |
| Carbon-Oxygen (C-O) | Stretching | 1210-1320 |
| Carbon-Chlorine (C-Cl) | Stretching | 700-850 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as a paramount technique for determining the precise atomic arrangement within a crystalline solid. mdpi.com This method offers an unambiguous depiction of molecular geometry, conformation, and the packing of molecules within the crystal lattice, which is fundamental to understanding the physicochemical properties of a substance. mdpi.com
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for obtaining an absolute molecular structure. mdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which, upon analysis, yields a detailed three-dimensional model of the electron density within the crystal. This allows for the precise determination of bond lengths, bond angles, and torsion angles. mdpi.commdpi.com
For a molecule like this compound, SCXRD would confirm the substitution pattern on the phenyl ring, the conformation of the pentanedioic acid chain, and the relative stereochemistry if chiral centers are present. While the specific crystal structure of the title compound is not publicly available, data from analogous dichlorophenyl-containing molecules provide a clear indication of the expected precision. For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile was determined with high precision using SCXRD. aalto.fisamipubco.comresearchgate.net Similarly, analysis of bis(2,3-dichlorophenyl) disulfide reveals key structural parameters with very low uncertainty. nih.gov
Table 1: Representative Crystallographic Data for a Dichlorophenyl-Containing Compound Data based on a similar structure, bis(2,3-dichlorophenyl) disulfide, for illustrative purposes. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₆Cl₄S₂ |
| Molecular Weight | 356.09 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7149 (10) |
| b (Å) | 7.7326 (11) |
| c (Å) | 12.748 (2) |
| α (°) | 91.472 (2) |
| β (°) | 91.233 (3) |
| γ (°) | 114.859 (2) |
| Volume (ų) | 689.37 (18) |
| Z (molecules/unit cell) | 2 |
This interactive table illustrates the type of precise data obtained from a single crystal X-ray diffraction experiment.
Beyond individual molecular structure, X-ray crystallography illuminates the intricate network of intermolecular interactions that govern crystal packing, forming complex supramolecular assemblies. rsc.org These non-covalent interactions, including hydrogen bonds, halogen bonds (e.g., Cl···Cl), and π–π stacking, are crucial in determining the material's stability, solubility, and other bulk properties. rsc.orgnih.gov
Table 2: Common Intermolecular Interactions in Dichlorophenyl and Dicarboxylic Acid Crystals
| Interaction Type | Description | Typical Distance (Å) |
| O–H···O Hydrogen Bond | Strong interaction between carboxylic acid groups, often forming dimeric ring motifs. researchgate.netmdpi.com | 1.6 - 2.2 (H···O) |
| π–π Stacking | Attractive interaction between the electron clouds of adjacent aromatic rings. nih.gov | 3.3 - 3.8 (centroid-centroid) |
| Cl···Cl Interaction | A type of halogen bond that can influence molecular packing. nih.gov | ~3.5 (close to vdW radii) |
| C–H···O Hydrogen Bond | Weaker hydrogen bonds involving carbon as the donor and a carboxyl oxygen as the acceptor. mdpi.com | 2.2 - 2.8 (H···O) |
| C–H···π Interaction | An interaction between a C-H bond and the face of an aromatic ring. | 2.5 - 3.0 (H···centroid) |
This interactive table summarizes the key non-covalent forces that direct the formation of supramolecular structures in the solid state.
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are indispensable for verifying the purity of this compound and for analyzing its derivatives, particularly in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally sensitive compounds like aromatic dicarboxylic acids. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. ceon.rspensoft.net
In a typical RP-HPLC setup for this compound, the compound would be separated on a nonpolar stationary phase (e.g., C18-bonded silica) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. pensoft.nethelixchrom.com The acidic nature of the mobile phase is often adjusted to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the dichlorophenyl ring contains a strong chromophore. sielc.com Method validation according to ICH guidelines ensures the method is accurate, precise, and specific for its intended purpose. pensoft.net
Table 3: Illustrative HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) pensoft.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Phosphate Buffer (pH 3.0) pensoft.nethelixchrom.com |
| Flow Rate | 1.0 mL/min pensoft.netgoogle.com |
| Column Temperature | 30-40 °C ceon.rs |
| Detection | UV at ~225-254 nm pensoft.netgoogle.com |
| Injection Volume | 10-20 µL google.com |
This interactive table outlines a standard set of conditions for the purity analysis of an aromatic carboxylic acid by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Dicarboxylic acids like this compound are generally non-volatile due to their high polarity and capacity for hydrogen bonding. nih.govcolostate.edu Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to convert the polar carboxylic acid groups into less polar, more volatile esters or silyl (B83357) esters. colostate.eduresearchgate.net
Common derivatization strategies include esterification (e.g., with BF₃/methanol) or silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.netnih.gov The resulting volatile derivatives can then be separated on a low-polarity capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information from the mass fragmentation pattern. researchgate.net Silylation is often preferred as it can provide lower detection limits and higher reproducibility. researchgate.netnih.gov
Table 4: Comparison of Derivatization Reagents for GC-MS Analysis of Dicarboxylic Acids
| Derivatization Method | Reagent(s) | Advantages | Disadvantages |
| Silylation | BSTFA, TMSDMC nih.gov | High reproducibility, low detection limits, suitable for a wide range of acids. researchgate.netnih.gov | TMS derivatives can be sensitive to hydrolysis. researchgate.net |
| Esterification | BF₃/Methanol, Diazomethane (B1218177) (toxic) nih.govcolostate.edu | Produces stable methyl esters. | Can be less reproducible than silylation; diazomethane is hazardous. colostate.eduresearchgate.net |
This interactive table compares common derivatization approaches necessary for the GC-MS analysis of dicarboxylic acids.
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment.
The flexibility of the pentanedioic acid chain and the rotation around the bond connecting it to the dichlorophenyl ring mean that 3-(2,3-Dichlorophenyl)pentanedioic acid can adopt multiple conformations. Conformational analysis aims to identify the most stable low-energy structures.
A closely related compound, 3-(2,6-dichlorophenyl)glutaric anhydride, has been studied to understand its conformational properties. In that case, the 2,6-dichlorophenyl group was found to strongly prefer an equatorial position relative to the glutaric ring to minimize steric hindrance. doi.org A similar preference would be expected for the 2,3-dichlorophenyl group in the pentanedioic acid structure.
Potential Energy Surface (PES) scanning is a computational technique used to map the energy of the molecule as a function of one or more geometric parameters, such as torsion angles. By systematically rotating the C-C bond between the phenyl ring and the pentanedioic acid backbone, a PES can be generated. This map reveals the energy barriers between different rotational isomers (rotamers) and identifies the most stable conformations. researchgate.net For the 2,6-dichloro analog, a significant energy barrier to rotation around this bond was calculated at 14.5 kcal/mol, indicating that rotation is restricted at room temperature. doi.org
Table 2: Conformational Properties of a 3-(Dichlorophenyl)glutaric Analog
| Parameter | Finding | Implication for this compound |
|---|---|---|
| Aryl Group Position | Equatorial position is favored over axial by ~2.1 kcal/mol. doi.org | The dichlorophenyl group likely resides in the equatorial plane of the acid chain's lowest energy conformation. |
| Rotational Barrier (Aryl-Alkyl C-C bond) | Calculated as 14.5 kcal/mol. doi.org | Rotation around the bond connecting the ring to the chain is hindered. |
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach provides a detailed view of the dynamic behavior of this compound, including its conformational changes and interactions with solvent molecules. frontiersin.org
In an MD simulation, the molecule is placed in a simulation box, often filled with explicit solvent molecules like water, and its trajectory is calculated over a period typically ranging from nanoseconds to microseconds. dovepress.com The interactions between atoms are described by a force field, which is a set of empirical functions and parameters.
MD simulations are particularly valuable for understanding solvent effects. For a dicarboxylic acid, these simulations can reveal the structure of the surrounding water molecules, the nature of hydrogen bonding between the carboxylic acid groups and water, and how the hydrophobic dichlorophenyl group influences the local solvent environment. ucr.edu Analysis of the simulation trajectory can provide information on properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to characterize intermolecular interactions. dovepress.com
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. DFT calculations can be used to map the entire reaction coordinate from reactants to products, identifying transition states and intermediates along the way. nih.gov The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
For this compound, this approach could be used to study various reactions, such as the esterification of its carboxylic acid groups or nucleophilic substitution on the dichlorophenyl ring. The presence of two chlorine atoms and their positions on the phenyl ring significantly influences the ring's electronic properties and reactivity. Computational studies can predict whether substitution reactions are favored and at which positions they are most likely to occur by calculating the energies of the intermediate structures (e.g., Meisenheimer complexes in nucleophilic aromatic substitution). nih.gov Such studies can also clarify the role of the counterion or solvent in facilitating the association of molecules, which can be a preliminary step to crystallization or reaction in solution. mdpi.com
In Silico Screening and Library Design of Derivatives for Research Purposes
In silico screening and the design of virtual libraries are foundational steps in modern drug discovery and materials science. These computational techniques enable the rapid assessment of large numbers of molecules for their potential to interact with a biological target or to possess specific physicochemical properties, without the need for immediate synthesis and experimental testing.
For this compound, a virtual library of derivatives can be constructed by systematically modifying its core structure. Substitutions can be made at various positions, such as the phenyl ring or the pentanedioic acid backbone. The design of such a library can be guided by principles of medicinal chemistry and knowledge of the intended research purpose. For instance, if the goal is to develop enzyme inhibitors, the library might include derivatives with functional groups known to interact with enzyme active sites.
Once a virtual library is generated, it can be subjected to in silico screening. This process involves the use of computational models to predict the properties of the designed derivatives. A common application is in drug discovery, where molecular docking simulations are used to predict the binding affinity of library members to a target protein. researchgate.net The results of such a screening can prioritize a smaller, more manageable set of compounds for synthesis and experimental validation.
To illustrate the concept, a hypothetical virtual library of this compound derivatives could be designed and screened against a hypothetical protein target. The following interactive table shows a sample of such a library and the predicted binding energies from a molecular docking simulation. Lower binding energy values typically indicate a higher predicted affinity.
Interactive Data Table: Virtual Library of this compound Derivatives and In Silico Screening Results
| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Lipinski's Rule of Five Violations |
|---|---|---|---|
| DPA-001 | Parent Compound | -6.5 | 0 |
| DPA-002 | 4'-fluoro substitution | -6.8 | 0 |
| DPA-003 | 5'-nitro substitution | -7.2 | 0 |
| DPA-004 | Amide at C1 | -7.5 | 0 |
| DPA-005 | Methyl ester at C5 | -6.9 | 0 |
The efficiency of creating and evaluating these "smart" libraries can be significantly enhanced by computational tools that help identify key positions for mutagenesis and select appropriate substitutions. researchgate.netmuni.cz
Structure-Property Relationship (SPR) Studies from a Computational Perspective
Structure-Property Relationship (SPR) studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. nih.gov From a computational perspective, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for elucidating these relationships. mdpi.com
For this compound and its derivatives, a QSAR/QSPR study would involve calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with an observed property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov
A typical workflow for a computational SPR study on derivatives of this compound would involve:
Dataset compilation: A set of derivatives with known experimental data for a specific property (e.g., solubility, melting point, or biological activity) is required.
Descriptor calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These can include 2D descriptors (based on the chemical graph) and 3D descriptors (based on the molecule's conformation).
Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.
Model validation: The predictive power of the model is assessed using various statistical techniques to ensure its robustness and reliability.
For example, a hypothetical QSAR model for the biological activity of this compound derivatives might reveal that activity is positively correlated with the octanol-water partition coefficient (logP) and negatively correlated with the molecule's polar surface area (PSA). Such a model would suggest that more lipophilic and less polar derivatives are likely to be more active. These insights can then be used to guide the design of new, more potent compounds.
The following interactive table presents hypothetical data from a QSAR study on a series of this compound analogs, illustrating the relationship between selected molecular descriptors and a hypothetical biological activity.
Interactive Data Table: Hypothetical QSAR Data for this compound Analogs
| Compound ID | logP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Biological Activity (IC50, µM) |
|---|---|---|---|---|
| DPA-001 | 2.8 | 74.6 | 291.1 | 15.2 |
| DPA-002 | 3.0 | 74.6 | 309.1 | 12.5 |
| DPA-003 | 2.9 | 84.2 | 336.1 | 18.9 |
| DPA-004 | 2.5 | 87.7 | 290.1 | 25.1 |
| DPA-005 | 3.1 | 74.6 | 305.1 | 11.8 |
Through such computational approaches, a deeper understanding of the structure-property landscape of this compound and its derivatives can be achieved, facilitating the rational design of new molecules with tailored properties for specific research applications.
Research Applications and Potential Utilities in Chemical Sciences
Role as Building Blocks in Complex Organic Synthesis
As a derivative of pentanedioic acid (commonly known as glutaric acid), 3-(2,3-Dichlorophenyl)pentanedioic acid serves as a versatile building block, or synthon, for the construction of more complex organic molecules. ontosight.ai The dicarboxylic acid functionality allows for a variety of chemical modifications. For instance, the carboxylic acid groups can be converted into esters, amides, acid chlorides, or other functional groups, paving the way for subsequent reactions.
The presence of the 2,3-dichlorophenyl group introduces specific steric and electronic properties that can be exploited in multi-step syntheses. This moiety can influence the reactivity of the adjacent aliphatic chain and serve as a handle for cross-coupling reactions or further functionalization of the aromatic ring. Researchers have utilized structurally similar 3-phenylglutaric acid amides as scaffolds for designing potent enzyme inhibitors, demonstrating the utility of this molecular framework in medicinal chemistry. nih.gov The synthesis of various heterocyclic compounds and other complex architectures often relies on the predictable reactivity of such intermediates. mdpi.com The defined stereochemistry at the C3 position, if resolved from its racemic mixture, offers a pathway to enantiomerically pure target molecules, a critical requirement in the synthesis of many biologically active compounds.
Precursors for Polymer and Material Science Research
Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. ontosight.airesearchgate.net this compound can function as a specialty monomer to create polymers with tailored properties. The polycondensation reaction between a dicarboxylic acid and a diol leads to the formation of polyesters. iscientific.org By incorporating this compound into the polymer backbone, the bulky and rigid dichlorophenyl group can disrupt chain packing, potentially leading to materials with modified elasticity, glass transition temperatures (Tg), and thermal stability compared to polymers made from simple linear diacids like adipic or glutaric acid. mdpi.com
Similarly, reaction with diamines would yield polyamides with unique characteristics. The presence of chlorine atoms increases the polymer's refractive index and flame-retardant properties. These attributes are desirable in the development of advanced materials for optical applications or environments requiring enhanced fire safety. The tailored elasticity and mechanical properties make such polymers candidates for specialty fibers, engineering plastics, and composites. ontosight.ai
| Monomer Component 1 | Monomer Component 2 | Resulting Polymer Class | Potential Modified Properties |
| This compound | Diol (e.g., Ethylene Glycol) | Polyester | Increased Tg, Flame Retardancy, Modified Elasticity |
| This compound | Diamine (e.g., Hexamethylenediamine) | Polyamide | Enhanced Thermal Stability, Higher Refractive Index |
Contributions to Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. sc.edu this compound is an excellent candidate for studies in crystal engineering due to its capacity for forming multiple, predictable non-covalent interactions. figshare.comacs.org
The two carboxylic acid groups are strong hydrogen bond donors and acceptors. They can form robust and highly directional hydrogen bonds, most commonly leading to the classic carboxylic acid dimer synthon. researchgate.net This interaction can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov Furthermore, the dichlorophenyl group can participate in other significant non-covalent interactions, including:
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-donating atoms like oxygen or nitrogen from neighboring molecules. mdpi.com
π-π Stacking: The aromatic rings can stack on top of one another, contributing to the stability of the crystal lattice.
By controlling crystallization conditions, it is possible to direct the self-assembly process to create different crystalline forms (polymorphs) or co-crystals with other molecules, each possessing distinct physical properties. acs.orgacs.org The interplay between strong hydrogen bonding and weaker halogen or π-π interactions makes this molecule a valuable tool for designing and understanding complex supramolecular architectures. rsc.org
| Interaction Type | Participating Functional Group | Role in Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Forms dimers and extended networks, primary structure-directing interaction. researchgate.net |
| Halogen Bonding | Dichlorophenyl (-C6H3Cl2) | Directional interaction that guides crystal packing. mdpi.com |
| π-π Stacking | Phenyl Ring (-C6H3Cl2) | Stabilizes crystal lattice through aromatic ring interactions. |
Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis
The synthesis of active pharmaceutical ingredients (APIs) and agrochemicals often involves the use of specialized intermediates that provide a core scaffold for building the final product. gugupharm.comusitc.gov Pentanedioic acid and its derivatives are known intermediates in the pharmaceutical industry. rsc.orgpharmacompass.com For example, derivatives of 3-phenylglutaric acid have been investigated for their potent biological activities. nih.gov
The this compound structure contains several features relevant to pharmacologically active molecules. The dichlorophenyl group is a common substituent in many drugs and agrochemicals, often enhancing lipophilicity (which can aid in crossing biological membranes) and metabolic stability. The carboxylic acid groups can serve as bioisosteres for other functional groups like tetrazoles or can be used to form salts, improving the solubility and bioavailability of a potential drug candidate. nih.govnih.gov This compound could serve as a key intermediate for synthesizing novel candidates in areas such as enzyme inhibitors, receptor antagonists, or new classes of pesticides. researchgate.net
Development of Analytical Standards and Reference Compounds
Analytical standards are highly purified compounds used as a reference in analytical testing to confirm the presence and determine the concentration of a substance. supelco.com.tw As synthetic chemistry becomes more complex, there is a growing need for well-characterized reference materials for novel compounds, their intermediates, and potential impurities or metabolites.
This compound could be developed as a certified analytical standard for several purposes:
Impurity Reference: In the large-scale production of a pharmaceutical or agrochemical derived from this compound, it could serve as a reference standard to detect and quantify its own presence as an unreacted starting material or a process-related impurity.
Metabolite Identification: If a drug or agrochemical containing this structural motif is metabolized in the body or the environment, this compound could be a potential breakdown product. A certified standard would be essential for its unequivocal identification in biological or environmental samples.
Research Standard: For academic and industrial laboratories conducting research on this molecule or its derivatives, a reliable analytical standard is necessary for calibrating instruments and ensuring the accuracy and reproducibility of experimental results. calpaclab.comfujifilm.com
Emerging Trends and Future Research Directions
Innovations in Synthetic Strategies for Specific Isomers
The synthesis of specifically substituted pentanedioic acids requires robust and regioselective methodologies. Traditional approaches often involve multi-step sequences that can be lengthy and produce significant waste. Innovations in C-C bond formation and functional group manipulation are set to streamline these processes. For instance, modern coupling reactions, such as those catalyzed by palladium or copper, could be adapted for the arylation of glutaric acid precursors. The Ullmann condensation, a classic copper-catalyzed reaction, has been successfully used to couple aryl halides with amines like piperazine (B1678402) and could be conceptually extended to carbon nucleophiles derived from pentanedioic acid esters. researchgate.net
Furthermore, the development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, represents a significant step forward. mdpi.com This approach avoids the isolation of intermediates, saving time, resources, and reducing waste, aligning with the principles of efficient synthesis.
Advanced Chiral Synthesis and Resolution Techniques
The 3-position of the pentanedioic acid backbone in the target molecule is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As enantiomers often exhibit different biological activities, the ability to produce a single, desired enantiomer is crucial, particularly in pharmaceutical research.
Advanced methods in asymmetric synthesis are key to achieving this goal.
Organocatalysis : The use of small, chiral organic molecules as catalysts has emerged as a powerful tool for a wide range of asymmetric transformations. nih.gov Proline and its derivatives, for example, have been instrumental in catalyzing asymmetric aldol (B89426) and Mannich reactions, which could be adapted to build the chiral backbone of the target molecule. nih.gov
Dynamic Kinetic Resolution (DKR) : This technique is particularly useful when dealing with a starting material that racemizes (interconverts between its enantiomers) under the reaction conditions. DKR allows for the conversion of a racemic mixture into a single, highly enantioenriched product, theoretically achieving a 100% yield. nih.gov Asymmetric transfer hydrogenation is one established method for accomplishing the DKR of related succinimide (B58015) precursors. nih.gov
Chiral Chromatography : For separating enantiomers from a racemic mixture (a process called resolution), advances in chiral stationary phases for High-Performance Liquid Chromatography (HPLC) allow for efficient and scalable separation of stereoisomers.
The table below summarizes some advanced techniques applicable to chiral synthesis.
| Technique | Description | Potential Application to Dichlorophenylpentanedioic Acid |
| Asymmetric Catalysis | Employs chiral catalysts (metal complexes or organocatalysts) to stereoselectively create a chiral center. | Direct asymmetric synthesis of the 3-aryl substituted pentanedioic acid backbone. |
| Dynamic Kinetic Resolution | Combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, converting it to the desired one. | Efficiently produce a single enantiomer from a racemic precursor. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. | Controlled introduction of the dichlorophenyl group to a pentanedioic acid derivative. |
| Enzymatic Resolution | Uses enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Selective esterification or hydrolysis of one enantiomer of a derivative. |
In-depth Mechanistic Insights into Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing reaction conditions, minimizing byproducts, and extending the methodology to new substrates. For reactions involving pentanedioic acid derivatives, this could involve studying the transition states of key bond-forming steps using computational chemistry or analyzing reaction kinetics. For instance, understanding the mechanism of potential side reactions, such as intramolecular cyclization to form six-membered rings, is critical for maximizing the yield of the desired linear diacid. Investigating the role of ligands in metal-catalyzed coupling reactions can lead to the development of more efficient and selective catalysts. researchgate.net
Predictive Modeling for Novel Derivative Design
Computational chemistry and predictive modeling are transforming drug discovery and materials science. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov
For 3-(2,3-Dichlorophenyl)pentanedioic acid, these tools can be used to:
Design Novel Derivatives : By modifying the core structure in silico (e.g., changing the substitution pattern on the phenyl ring or adding functional groups to the pentanedioic acid chain), researchers can predict which new derivatives are most likely to have improved activity or desired properties. nih.govnih.gov
Predict Physicochemical Properties : Models can estimate properties like solubility, melting point, and lipophilicity (cLogP), which are crucial for drug development. nih.gov This predictive power helps prioritize which compounds to synthesize, saving significant time and resources. nih.gov
Understand Binding Interactions : Molecular docking simulations can predict how a molecule might bind to a biological target, such as a receptor or enzyme, providing insights for rational drug design.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages. mit.edunih.gov These include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and straightforward scalability. purdue.edu When combined with automation, these platforms can rapidly screen and optimize reaction conditions. soci.org
The multi-step synthesis of a functionalized molecule like this compound is an ideal candidate for translation to a flow platform. purdue.edu Reagents can be introduced at different points in the flow path, allowing for telescoped synthesis where multiple reaction steps are performed sequentially without isolating intermediates. mit.edu This approach has been successfully used for the synthesis of various active pharmaceutical ingredients (APIs). purdue.edu
| Feature | Batch Chemistry | Flow Chemistry |
| Scale | Discrete, fixed volume | Continuous, time-dependent volume |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio |
| Safety | Potentially hazardous with large volumes of reagents | Inherently safer with small reactor volumes at any given time |
| Scalability | Often requires re-optimization | Scaled by running the system for a longer duration |
| Automation | Complex to fully automate multi-step processes | Readily integrated with automated pumps and in-line analytics |
Addressing Challenges in the Characterization of Highly Functionalized Derivatives
As derivatives of this compound become more complex, their structural characterization can become challenging. The presence of multiple functional groups and stereocenters can lead to complex Nuclear Magnetic Resonance (NMR) spectra. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable for unambiguously assigning the structure. Furthermore, single-crystal X-ray diffraction provides the definitive solid-state structure and stereochemistry of crystalline compounds. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition with high accuracy.
Green Chemistry Principles in the Synthesis of Dichlorophenyl-substituted Pentanedioic Acids
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ejcmpr.comglobalresearchonline.net Applying these principles to the synthesis of dichlorophenyl-substituted pentanedioic acids is essential for environmental sustainability.
Key principles include:
Waste Prevention : Designing syntheses with high "atom economy," where the maximum number of atoms from the reactants are incorporated into the final product. globalresearchonline.net
Safer Solvents and Auxiliaries : Replacing hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible. unife.it
Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste. unibo.it
Use of Renewable Feedstocks : Exploring starting materials derived from biomass rather than petrochemicals. globalresearchonline.net
By integrating these emerging trends, future research can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in a manner that is efficient, precise, and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,3-dichlorophenyl)pentanedioic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling dichlorophenyl precursors with glutaric acid derivatives via Friedel-Crafts alkylation or nucleophilic substitution. Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance electrophilic aromatic substitution. Purification via recrystallization in ethanol/water mixtures (7:3 v/v) improves purity (>95%). Monitor intermediates using TLC (silica gel, hexane:ethyl acetate 3:1) .
- Data Contradiction Note : Conflicting reports on regioselectivity may arise due to steric effects of the dichlorophenyl group; adjust catalyst (e.g., AlCl₃ vs. FeCl₃) to favor para/meta substitution .
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use ¹H NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 7.2–7.8 ppm) and carboxylic acid protons (δ 12.1 ppm). ¹³C NMR confirms carbonyl carbons (δ 170–175 ppm) and dichlorophenyl carbons (δ 120–140 ppm) .
- X-ray Crystallography : Co-crystallize with ethanolamine to stabilize the carboxylate moiety. Compare bond lengths (C-Cl ~1.73 Å) and dihedral angles to confirm stereoelectronic effects .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Employ HPLC-UV (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with retention time ~8.2 min. Validate using spike-and-recovery in serum (LOQ: 0.1 µg/mL). For trace analysis, LC-MS/MS (ESI⁻ mode, m/z 293→249) improves sensitivity .
Advanced Research Questions
Q. How do computational models explain the reactivity and electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO orbitals. The dichlorophenyl group lowers LUMO energy (-1.8 eV), enhancing electrophilicity. Molecular dynamics simulations (GROMACS) predict solvation effects in aqueous buffers, showing hydrophobic clustering around chlorine atoms .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Dose-Response Studies : Test across a broad concentration range (1 nM–100 µM) to identify biphasic effects.
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for proposed targets (e.g., MMP3 inhibition ).
- Meta-Analysis : Compare IC₅₀ values from independent studies; discrepancies may arise from assay conditions (e.g., serum protein binding ).
Q. How can stereochemical outcomes in derivatives of this compound be controlled during asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
